![molecular formula C26H31FN2O3S B2553571 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892770-87-5](/img/structure/B2553571.png)

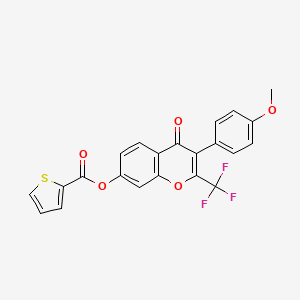

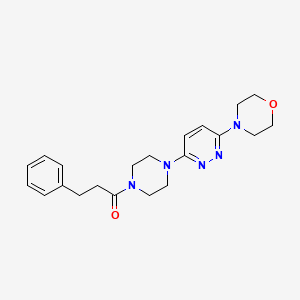

1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

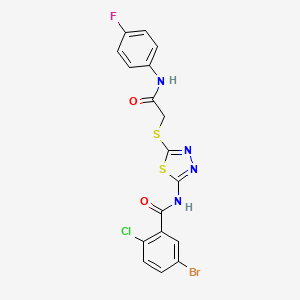

The structure of this compound includes a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. It also has various substituents, including a butyl group, an ethylphenylsulfonyl group, a fluorine atom, and a piperidinyl group.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds structurally related to 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one have shown promising antimicrobial activities. For instance, fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial in vitro and in vivo against various strains of Mycobacterium tuberculosis, with certain compounds demonstrating significant activity and potential for use in systemic infections due to favorable toxicological profiles (Senthilkumar et al., 2009). This suggests that similar compounds could be explored for their antimicrobial properties, particularly against resistant strains of bacteria.

Anticancer Applications

Aromatic sulfonamide derivatives containing a piperidine moiety have been investigated for their potential as oxidative stress-inducing anticancer agents. These compounds have shown the ability to induce oxidative stress and glutathione depletion in various cancer cell lines, exhibiting cytotoxic effects in micromolar concentrations (Madácsi et al., 2013). The structural features of these compounds, particularly the presence of a sulfonyl group and a piperidine ring, indicate that 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one could similarly be explored for anticancer applications.

Enzyme Inhibition

The sulfonyl and quinoline components have been associated with enzyme inhibition activities. For example, compounds with sulfonyl groups have been synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, with some showing significant inhibitory potential (Khalid et al., 2014). This indicates that the compound could have applications in the treatment of diseases like Alzheimer's, where enzyme inhibition is a therapeutic strategy.

Photophysical Properties

Research into the photophysical properties of quinoline derivatives, such as norfloxacin and its derivatives, has highlighted the role of excited-state intramolecular charge transfer in their behavior. These studies provide insights into the fluorescence and reactivity of these compounds under various conditions (Cuquerella et al., 2006). Such information can be valuable in developing new photodynamic therapies or materials with specific optical properties.

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-3-5-13-29-18-25(33(31,32)20-11-9-19(4-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZRLIABXTPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)